molecular formula C15H16N2O3 B2932739 (E)-2-Cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide CAS No. 1445761-66-9

(E)-2-Cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide

Cat. No.: B2932739
CAS No.: 1445761-66-9
M. Wt: 272.304
InChI Key: QTGOKDJZWBCLBY-UHFFFAOYSA-N
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Description

(E)-2-Cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide is an organic compound that features a cyano group, an oxolane ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide typically involves the condensation of 2-(oxolan-2-ylmethoxy)benzaldehyde with cyanoacetamide under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the enamine intermediate. This intermediate then undergoes cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Substituted derivatives with functional groups such as halides, amines, or ethers.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-2-Cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-Cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide: shares structural similarities with other cyano-substituted compounds and oxolane-containing molecules.

    Spirocyclic oxindoles: These compounds also contain oxolane rings and exhibit similar biological activities.

    Quinoxaline derivatives: These compounds have a similar cyano group and are known for their diverse biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

(E)-2-cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c16-9-12(15(17)18)8-11-4-1-2-6-14(11)20-10-13-5-3-7-19-13/h1-2,4,6,8,13H,3,5,7,10H2,(H2,17,18)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGOKDJZWBCLBY-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)COC2=CC=CC=C2/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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